Sorbitan, tetradodecanoate

CAS No.: 93963-93-0

Cat. No.: VC16974483

Molecular Formula: C54H100O9

Molecular Weight: 893.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93963-93-0 |

|---|---|

| Molecular Formula | C54H100O9 |

| Molecular Weight | 893.4 g/mol |

| IUPAC Name | [(2R)-2-[(2R,3R,4S)-3,4-di(dodecanoyloxy)oxolan-2-yl]-2-dodecanoyloxyethyl] dodecanoate |

| Standard InChI | InChI=1S/C54H100O9/c1-5-9-13-17-21-25-29-33-37-41-49(55)59-45-47(61-50(56)42-38-34-30-26-22-18-14-10-6-2)53-54(63-52(58)44-40-36-32-28-24-20-16-12-8-4)48(46-60-53)62-51(57)43-39-35-31-27-23-19-15-11-7-3/h47-48,53-54H,5-46H2,1-4H3/t47-,48+,53-,54-/m1/s1 |

| Standard InChI Key | YWSDIOKOZYVZFR-OHTOXZDKSA-N |

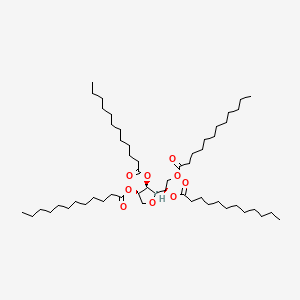

| Isomeric SMILES | CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Sorbitan tetradodecanoate derives from sorbitol, a hexitol with six hydroxyl groups. During synthesis, sorbitol undergoes partial dehydration to form sorbitan, a tetrahydrofuran derivative with four hydroxyl groups . Subsequent esterification with tetradecanoic acid (C<sub>14</sub>H<sub>28</sub>O<sub>2</sub>) replaces one or more hydroxyl groups with myristate chains. The final product is a mixture of mono-, di-, and tri-esters, though commercial grades often emphasize monoester dominance for optimal emulsification .

Table 1: Key Structural Features of Sorbitan Tetradodecanoate

| Property | Description |

|---|---|

| Backbone | Sorbitan (dehydrated sorbitol derivative) |

| Fatty Acid Chain | Tetradecanoic acid (C<sub>14</sub>H<sub>28</sub>O<sub>2</sub>) |

| Functional Groups | Hydroxyl (remaining), ester linkages |

| Amphiphilic Nature | Polar sorbitan backbone + non-polar myristate chain |

Synthesis and Manufacturing Processes

Esterification Reaction

The industrial synthesis involves heating sorbitol with tetradecanoic acid under catalytic conditions (e.g., acid or enzymatic catalysts). Sorbitol first dehydrates to sorbitan and isosorbide, with sorbitan being the primary intermediate for esterification . The reaction proceeds as:

Side products include di- and tri-esters, as well as residual isosorbide esters, which complicate purification .

Industrial Optimization

Manufacturers optimize reaction parameters (temperature, catalyst load, stoichiometry) to maximize monoester yield. For instance, excess sorbitol promotes monoester formation, while higher fatty acid ratios favor di- and tri-esters. Post-synthesis, techniques like molecular distillation isolate the desired ester species .

Physical and Chemical Properties

Physicochemical Profile

Sorbitan tetradodecanoate exhibits a waxy solid or viscous liquid consistency at room temperature, with solubility in organic solvents (e.g., ethanol, chloroform) and insolubility in water. Its amphiphilic nature enables the formation of stable oil-in-water emulsions, with a hydrophilic-lipophilic balance (HLB) typically ranging between 4–8, depending on esterification degree.

Table 2: Key Physicochemical Properties

| Property | Value/Range |

|---|---|

| Melting Point | 45–55°C (commercial grades) |

| Solubility | Organic solvents (high), Water (low) |

| HLB Value | 4–8 |

| Density | ~1.0–1.1 g/cm³ |

Stability and Reactivity

Applications in Industry

Food Industry

Sorbitan tetradodecanoate (E494) stabilizes emulsions in baked goods, margarine, and whipped toppings. Its ability to reduce surface tension between fat and water phases prevents coalescence, enhancing product shelf life.

Cosmetics and Personal Care

In creams and lotions, it functions as a non-irritating emulsifier, improving texture and spreadability. Its low toxicity (LD<sub>50</sub> > 5,000 mg/kg in rodents) and GRAS (Generally Recognized as Safe) status underpin its safety profile .

Pharmaceuticals

The compound aids in drug delivery systems by solubilizing hydrophobic active ingredients. For example, it enhances the bioavailability of poorly water-soluble drugs in oral suspensions .

Analytical Characterization Techniques

High-Temperature Gas Chromatography (HT-GC)

HT-GC with splitless injection and DB1-ht columns (final oven temperature: 380°C) resolves mono-, di-, and tri-esters. Validation studies demonstrate precision (RSD < 5%) for monoester quantification .

Liquid Chromatography (HPLC)

Early HPLC attempts faced challenges due to the compound’s polarity and lack of chromophores. Recent advances using cyano or diol columns with hexane/THF gradients show promise for separating ester species .

Comparison with Related Sorbitan Esters

Sorbitan esters vary in fatty acid chain length and esterification degree, influencing their HLB and applications:

Table 3: Sorbitan Ester Variants and Properties

| Compound | Fatty Acid | HLB | Key Application |

|---|---|---|---|

| Sorbitan monostearate | Stearic (C18) | 4.7 | Cosmetic emulsions |

| Sorbitan monooleate | Oleic (C18:1) | 4.3 | Skin absorption enhancer |

| Sorbitan tristearate | Stearic (C18) | 2.1 | Water-in-oil emulsions |

| Sorbitan tetradodecanoate | Myristic (C14) | 6.3 | Food stabilizers |

The C14 chain in sorbitan tetradodecanoate balances hydrophobicity and fluidity, ideal for semi-solid formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume